2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
Overview
Description
2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a heterocyclic compound with a unique structure that combines pyrazole and pyrazine rings
Mechanism of Action
Target of Action
The primary target of 2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the biochemical pathways of HBV by interacting with the core protein. This interaction disrupts the normal functioning of the virus, inhibiting its ability to replicate and infect other cells .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of HBV replication. By targeting the HBV core protein, the compound disrupts the virus’s life cycle, preventing it from infecting other cells .
Biochemical Analysis
Biochemical Properties
2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. The compound’s interaction with proteins can lead to conformational changes, influencing their activity and function. Additionally, this compound can bind to nucleic acids, potentially affecting gene expression and cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, which are crucial for signal transduction. This modulation can result in changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation. The compound’s binding to enzymes can result in competitive or non-competitive inhibition, affecting the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At high doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal activity without causing toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its localization within specific compartments. The compound’s distribution can affect its activity and function, as its concentration in different cellular regions determines its interactions with biomolecules .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its effects. For example, localization within the nucleus can influence gene expression, while distribution in the cytoplasm can affect metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-3-methylpyrazine with hydrazine hydrate, followed by cyclization under acidic conditions . The reaction conditions often include heating the mixture to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-A]pyrazine oxides, while substitution reactions can produce a variety of N-substituted derivatives .
Scientific Research Applications
2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6,7-dihydropyrazolo[1,5-A]pyrazine: Lacks the methyl group at the 5-position.
5-Methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one: Lacks the amino group at the 2-position.
Uniqueness
2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is unique due to the presence of both an amino group and a methyl group, which can influence its reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-10-2-3-11-5(7(10)12)4-6(8)9-11/h4H,2-3H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHQOQYZJLMPDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(=CC(=N2)N)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378683-88-5 | |
Record name | 2-amino-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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